molecular formula C11H16N4O B2588047 N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1469047-25-3

N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2588047
CAS No.: 1469047-25-3
M. Wt: 220.276
InChI Key: OXQAFGPRERNPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of the Cyclohexenyl Ethyl Intermediate: The starting material, cyclohexene, undergoes a reaction with ethyl bromide in the presence of a base such as potassium carbonate to form the cyclohexenyl ethyl intermediate.

    Formation of the Triazole Ring: The intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide derivative to form the 1,2,3-triazole ring.

    Carboxamide Formation: Finally, the triazole derivative is reacted with an appropriate carboxylic acid derivative under amide coupling conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Uniqueness

N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific triazole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(10-8-13-15-14-10)12-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQAFGPRERNPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.